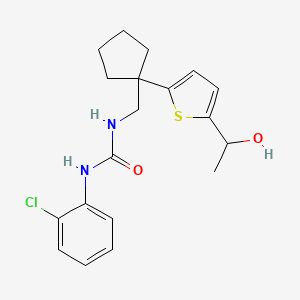

1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is a useful research compound. Its molecular formula is C19H23ClN2O2S and its molecular weight is 378.92. The purity is usually 95%.

BenchChem offers high-quality 1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Corrosion Inhibition

One significant application of similar urea compounds involves the corrosion inhibition of metals. A study by Bahrami and Hosseini (2012) explored the inhibition effect of urea derivatives on mild steel corrosion in hydrochloric acid solutions. They found that these compounds exhibit substantial efficiency as corrosion inhibitors, with their performance improving at higher concentrations and lower temperatures. The adsorption of inhibitors on the metal surface was confirmed through various techniques, suggesting the formation of a protective layer that reduces corrosion rates (Bahrami & Hosseini, 2012).

Antiacetylcholinesterase Activity

In pharmacology, certain urea derivatives have been investigated for their potential as antiacetylcholinesterase agents. Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, testing them for antiacetylcholinesterase activity. This research aimed to optimize the spacer length and chemical structure for enhanced activity. The study concluded that specific structural modifications could result in compounds with significant inhibitory activities, suggesting applications in treating diseases associated with acetylcholine deficiencies, such as Alzheimer's (Vidaluc et al., 1995).

Antimicrobial Applications

Another application area for urea derivatives includes antimicrobial treatments. Sires et al. (2007) focused on the electro-Fenton degradation of antimicrobials like triclosan and triclocarban. The study demonstrated the effectiveness of this approach in breaking down antimicrobial compounds, which could have implications for treating contaminated water or developing new antimicrobial strategies (Sirés et al., 2007).

Cancer Research

Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation. This discovery points towards the potential use of urea derivatives in cancer treatment, specifically by inhibiting translation initiation, which is crucial for cancer cell growth and survival (Denoyelle et al., 2012).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c1-13(23)16-8-9-17(25-16)19(10-4-5-11-19)12-21-18(24)22-15-7-3-2-6-14(15)20/h2-3,6-9,13,23H,4-5,10-12H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOQEOWTSMCNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NC3=CC=CC=C3Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide](/img/structure/B2986895.png)

![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2986896.png)

![Methyl 4-(2-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2986898.png)

![Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2986904.png)

![2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2986912.png)

![4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2986915.png)